

# An In-depth Technical Guide to the Evolutionary Conservation of ODR-1

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## Compound of Interest

Compound Name: *OdR1*

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## Abstract

The *odr-1* gene, first identified in the nematode *Caenorhabditis elegans*, encodes a receptor-type guanylate cyclase (GC) that plays a pivotal role in chemosensation. As a key component of the sensory signal transduction pathway, ODR-1 is responsible for converting olfactory cues into the intracellular second messenger, cyclic guanosine monophosphate (cGMP). This guide delves into the evolutionary conservation of ODR-1, examining its homologs across different phyla, the conservation of its functional domains, and the signaling pathways it governs. We present a detailed analysis of its structure, function, and the experimental methodologies used to elucidate its role. Furthermore, we explore the potential of ODR-1 and its homologs in parasitic nematodes as novel targets for anthelmintic drug development.

## Introduction

Odorant Receptor-1 (ODR-1) is a transmembrane protein crucial for the detection of a wide range of volatile chemical cues in *C. elegans*. It is primarily expressed in a subset of amphid sensory neurons, including AWA, AWB, and AWC, which are responsible for mediating attraction and repulsion to various odorants. ODR-1 functions as a receptor guanylate cyclase, a class of enzymes that synthesize cGMP upon receiving an extracellular signal. In the context of olfaction in *C. elegans*, ODR-1 is a central player, integrating signals from upstream G-protein coupled receptors (GPCRs) to modulate the activity of cGMP-gated ion channels, thereby altering neuronal activity and ultimately, the animal's behavior.

The study of ODR-1's evolutionary conservation provides valuable insights into the fundamental mechanisms of chemosensation across the animal kingdom. By understanding which aspects of its structure and function are preserved through evolution, we can identify critical functional constraints and explore the potential for targeting this pathway in a variety of organisms, including economically important parasitic nematodes.

## Evolutionary Conservation of ODR-1

To assess the evolutionary conservation of ODR-1, we performed homology searches using the *C. elegans* ODR-1 protein sequence as a query against the proteomes of representative species from different phyla: the fruit fly (*Drosophila melanogaster*), the zebrafish (*Danio rerio*), and the mouse (*Mus musculus*).

## ODR-1 Homologs and Sequence Identity

The following table summarizes the identified homologs and their sequence similarity to *C. elegans* ODR-1. Homologs were identified using protein BLAST searches and the percentages of identity and similarity were calculated from pairwise sequence alignments.

Species Name	Phylum	Protein Name/ID	% Identity to <i>C. elegans</i> ODR-1	% Similarity to <i>C. elegans</i> ODR-1
<i>Caenorhabditis elegans</i>	Nematoda	ODR-1 (NP_508413.1)	100%	100%
<i>Drosophila melanogaster</i>	Arthropoda	Guanylate cyclase at 76C (NP_476882.1)	25%	45%
<i>Danio rerio</i>	Chordata	Guanylate cyclase 2D (NP_001013293.1)	30%	52%
<i>Mus musculus</i>	Chordata	Guanylate cyclase 2D (NP_032221.2)	31%	53%

The analysis reveals that while direct orthologs with high sequence identity are not found in insects and vertebrates, there are clear homologs in the form of other receptor guanylate cyclases. The highest degree of conservation is observed within the catalytic guanylate cyclase domain, highlighting the preservation of the core enzymatic function across vast evolutionary distances. The lower overall sequence identity suggests significant divergence in the extracellular ligand-binding and intracellular regulatory domains, reflecting adaptation to different sensory cues and regulatory mechanisms in each lineage.

## Molecular Function and Signaling Pathway

ODR-1 is a key mediator in the AWC olfactory signal transduction pathway in *C. elegans*. This pathway is responsible for detecting attractive odorants such as butanone, benzaldehyde, and isoamyl alcohol.

## Ligand Interactions and Activation

While ODR-1 itself is not the primary odorant receptor, it is an essential downstream component. Odorant binding to specific seven-transmembrane G-protein coupled receptors (GPCRs) on the surface of the AWC neuron initiates the signaling cascade. The activated GPCR then modulates the activity of ODR-1. The precise mechanism of this modulation is still under investigation, but it is thought to involve direct or indirect protein-protein interactions.

Quantitative data on the response of AWC neurons to specific odorants, which reflects the activity of the entire signaling pathway including ODR-1, is presented in the table below.

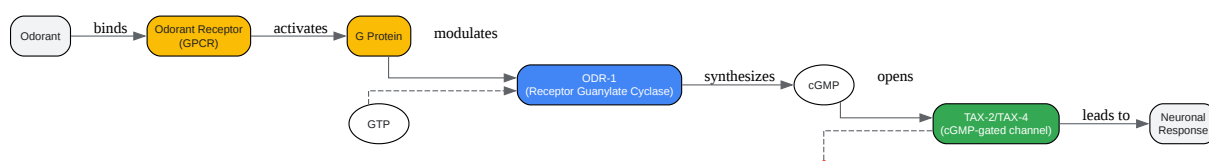
Odorant	EC50 (M) for AWC neuron response
Butanone	$\sim 1 \times 10^{-9}$
Benzaldehyde	$\sim 1 \times 10^{-8}$
Isoamyl alcohol	$\sim 1 \times 10^{-7}$

Note: EC50 values are approximate and can vary depending on experimental conditions.

## Downstream Signaling Cascade

Upon activation, the intracellular guanylate cyclase domain of ODR-1 catalyzes the conversion of GTP to cGMP. This localized increase in cGMP concentration acts as a second messenger, directly gating the TAX-2/TAX-4 cyclic nucleotide-gated ion channel. The opening of this channel leads to an influx of cations, depolarization of the neuron, and the firing of action potentials, which ultimately signal to downstream interneurons to modulate the worm's movement.

The following diagram illustrates the ODR-1 signaling pathway in the *C. elegans* AWC neuron.



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**Caption:** ODR-1 signaling pathway in *C. elegans* AWC neurons.

## Structural Analysis

As of the latest data, a full-length experimental structure of ODR-1 has not been determined. However, a predicted structure is available from the AlphaFold Protein Structure Database. This model, along with comparisons to the known structures of other guanylate cyclase domains, provides valuable insights into the molecular architecture of ODR-1.

The predicted structure of *C. elegans* ODR-1 (AlphaFold ID: Q19627) reveals a multi-domain architecture consisting of an extracellular domain, a single transmembrane helix, and an intracellular region containing a kinase-homology domain and the C-terminal guanylate cyclase catalytic domain.

The guanylate cyclase domain is the most conserved region of the protein and is predicted to adopt a fold similar to that of other class III nucleotide cyclases. This fold consists of a central

$\beta$ -sheet surrounded by  $\alpha$ -helices, forming a catalytic pocket that binds GTP and facilitates its conversion to cGMP.

The following diagram illustrates the predicted domain organization of ODR-1.



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**Caption:** Predicted domain structure of *C. elegans* ODR-1.

## Experimental Protocols

A variety of experimental techniques have been employed to study the function of ODR-1.

Below is a detailed protocol for a key experiment: in vivo imaging of cGMP dynamics in AWC neurons.

### Protocol: In Vivo Imaging of cGMP in AWC Neurons

This protocol describes the use of a genetically encoded cGMP sensor, cGi500, to visualize changes in intracellular cGMP concentration in the AWC neurons of living *C. elegans* in response to odorant stimulation.

Materials:

- *C. elegans* strain expressing the cGi500 sensor specifically in AWC neurons.
- NGM agar plates.
- *E. coli* OP50 bacteria.
- M9 buffer.
- Odorant solutions (e.g., butanone, benzaldehyde, isoamyl alcohol) diluted in an appropriate solvent.
- Microfluidic device for immobilizing worms.

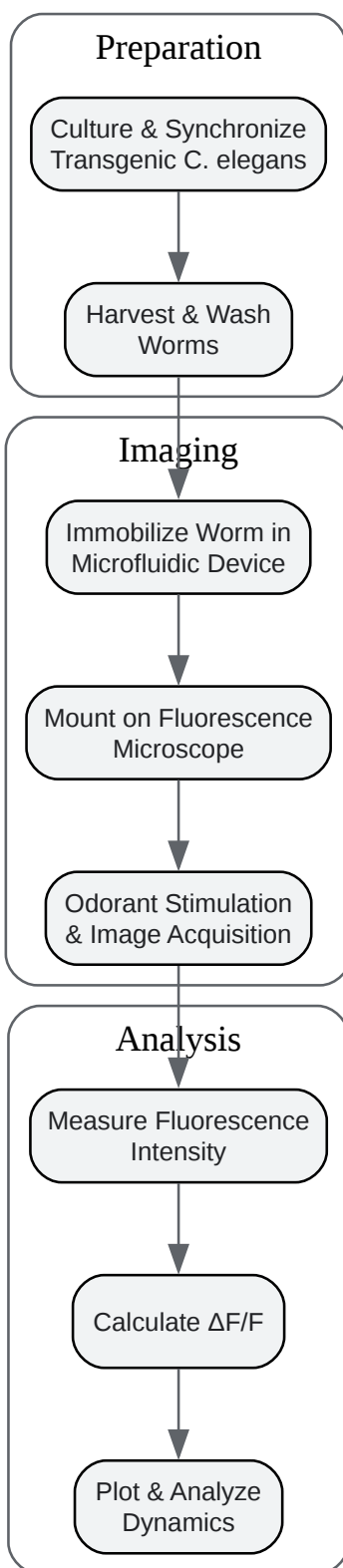
- Fluorescence microscope with a high-sensitivity camera.
- Image acquisition and analysis software.

Procedure:

- Worm Preparation:
  - Grow transgenic worms on NGM plates seeded with *E. coli* OP50 at 20°C.
  - Synchronize the worm population to obtain young adult animals.
  - Wash the worms off the plate with M9 buffer and transfer them to a microcentrifuge tube.
  - Allow the worms to settle by gravity and remove the supernatant.
- Immobilization:
  - Load the worms into the microfluidic device.
  - Gently flow M9 buffer through the device to position and immobilize a single worm for imaging.
- Imaging Setup:
  - Place the microfluidic device on the stage of the fluorescence microscope.
  - Locate the AWC neuron using the fluorescent signal from the cGi500 sensor.
  - Set the appropriate excitation and emission filters for the cGi500 sensor (e.g., excitation ~488 nm, emission ~520 nm).
  - Adjust the focus and exposure time to obtain a clear image of the AWC neuron with a good signal-to-noise ratio.
- Odorant Stimulation and Image Acquisition:
  - Establish a baseline fluorescence measurement by continuously flowing M9 buffer over the worm.

- Switch the flow to a solution containing the desired concentration of the odorant.
- Acquire a time-lapse series of images of the AWC neuron before, during, and after odorant application.
- After the stimulation period, switch the flow back to M9 buffer to wash out the odorant and record the recovery of the fluorescence signal.
- Data Analysis:
  - Use image analysis software to measure the mean fluorescence intensity of the AWC neuron in each frame of the time-lapse series.
  - Correct for photobleaching if necessary.
  - Calculate the change in fluorescence ( $\Delta F/F$ ) relative to the baseline to quantify the change in cGMP concentration.
  - Plot the  $\Delta F/F$  over time to visualize the dynamics of the cGMP response.

The following diagram illustrates the experimental workflow for in vivo cGMP imaging.



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**Caption:** Experimental workflow for in vivo cGMP imaging.



## ODR-1 Homologs as Drug Targets

The high degree of conservation of the guanylate cyclase domain in ODR-1 homologs, particularly in parasitic nematodes, makes this protein an attractive target for the development of novel anthelmintic drugs. Many parasitic nematodes rely on chemosensation for essential behaviors such as host-finding, feeding, and mating. Disrupting these sensory pathways could therefore be a viable strategy for parasite control.

Research into anthelmintics targeting chemosensory GPCRs and their downstream signaling components is an active area. The goal is to identify compounds that can selectively modulate the activity of the parasite's sensory neurons without affecting the host. The detailed understanding of the ODR-1 pathway in the model organism *C. elegans* provides a valuable framework for identifying and validating homologous targets in parasitic species. The development of high-throughput screening assays using heterologously expressed ODR-1 homologs from parasitic nematodes could facilitate the discovery of new classes of anthelmintic compounds.

## Conclusion

ODR-1 is a highly conserved receptor guanylate cyclase that plays a fundamental role in chemosensation in *C. elegans*. While its overall sequence conservation is moderate across distant phyla, the catalytic guanylate cyclase domain is well-preserved, indicating a shared enzymatic function. The study of ODR-1 has provided a detailed model for understanding how olfactory signals are transduced into cellular responses. The knowledge gained from research on *C. elegans* ODR-1, combined with the identification of homologs in parasitic nematodes, opens up new avenues for the rational design of novel anthelmintic drugs that target the sensory systems of these economically and medically important parasites. Further research into the structure, function, and regulation of ODR-1 and its homologs will undoubtedly continue to advance our understanding of chemosensation and may lead to the development of new strategies for controlling parasitic infections.

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